Doxacurium chloride is a synthetic, nondepolarizing neuromuscular blocking agent primarily used in clinical settings to facilitate tracheal intubation and provide muscle relaxation during surgical procedures. It is classified as a long-acting skeletal muscle relaxant, which is administered intravenously. The compound is particularly noted for its potency, being approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine .
Doxacurium chloride is derived from isoquinoline-based compounds and is categorized under neuromuscular nondepolarizing agents. Its chemical formula is , with a molecular weight of approximately 1106.14 g/mol . The compound is available under various trade names, including Nuromax, and has been approved for medical use in several regions .
The synthesis of doxacurium chloride involves a multi-step process:
Doxacurium chloride possesses a complex molecular structure characterized by multiple functional groups and stereoisomers. It exists as a mixture of three stereoisomers: two pairs of enantiomers and one meso form. The structure features a bis-benzylisoquinolinium diester configuration.
Doxacurium chloride can participate in various chemical reactions typical of quaternary ammonium compounds. It acts as a ligand in palladium-catalyzed cross-coupling reactions, such as the Lipshutz-Negishi reaction involving alkyl halides and aryl electrophiles .
The reactivity of doxacurium chloride is influenced by its quaternary ammonium structure, allowing it to engage in nucleophilic substitutions and other transformations relevant in organic synthesis.
Doxacurium chloride exerts its pharmacological effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This action inhibits the binding of acetylcholine, thereby blocking neuromuscular transmission without depolarization of the motor end plate.
The neuromuscular blockade induced by doxacurium chloride can be reversed by anticholinesterase agents, such as neostigmine. The degree of blockade correlates with the dosage administered; higher doses result in longer recovery times due to more profound neuromuscular effects .
Doxacurium chloride exhibits several notable physical and chemical properties:
The compound has a low potential for histamine release compared to other neuromuscular blockers, making it favorable for use in patients with cardiovascular concerns .
Doxacurium chloride is primarily utilized in anesthesiology as an adjunct to general anesthesia. Its applications include:
The compound's safety profile and efficacy make it a valuable agent in clinical settings where neuromuscular blockade is required .
The development of neuromuscular blocking agents represents a cornerstone in modern anesthesiology. Early neuromuscular blockade observations stemmed from South American indigenous use of curare-tipped arrows, with European explorers documenting "flying death" as early as 1562 [2]. Scientific exploration accelerated in the 19th century when Sir Benjamin Brodie (1811) demonstrated curare-induced respiratory paralysis reversible with mechanical ventilation, while Claude Bernard (1850s) precisely localized its effect to the neuromuscular junction through nerve-muscle preparation experiments [2]. The isolation of d-tubocurarine by Wintersteiner and Dutcher (1942) and its subsequent standardization as Intocostrin® by Squibb & Sons marked the transition from botanical curiosity to clinical tool [2] [4].
The pivotal clinical moment occurred in 1942 when Harold Griffith and Enid Johnson successfully employed curare for muscle relaxation during appendectomy, revolutionizing surgical anesthesia [2]. This catalyzed synthetic efforts: gallamine became the first synthetic nondepolarizing agent (1940s), followed by pancuronium (1960s), and eventually benzylisoquinolinium derivatives like metocurine. Doxacurium chloride emerged in 1980 from Burroughs Wellcome research as a second-generation bisbenzyltetrahydroisoquinolinium agent, specifically engineered for enhanced potency and cardiovascular stability [4]. Its synthesis by chemists Mary M. Jackson and James C. Wisowaty, in collaboration with anesthesiologist John J. Savarese, exemplified targeted drug design to overcome limitations of histamine release and unpredictable durations seen in earlier agents like tubocurarine [4].
Table 1: Key Milestones in Nondepolarizing NMBA Development
Time Period | Agent/Event | Significance |
---|---|---|
Pre-1940 | Curare (crude extracts) | Indigenous use; Brodie/Bernard mechanistic studies |
1942 | d-Tubocurarine (Intocostrin®) | First standardized extract for clinical use |
1942 | Curare in appendectomy (Griffith & Johnson) | First successful surgical application |
1940s | Gallamine triethiodide | First synthetic nondepolarizing NMBA |
1960s | Pancuronium bromide | First aminosteroid NMBA; reduced histamine release |
1980 | Doxacurium chloride synthesis | Long-acting benzylisoquinolinium diester with high cardiovascular stability |
Neuromuscular blocking agents are fundamentally classified by their mechanism of interaction with postsynaptic nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction:
Depolarizing Agents: Succinylcholine (suxamethonium) is the sole clinical agent. It mimics acetylcholine (ACh), binding to nAChR α-subunits and causing initial depolarization (fasciculations), followed by a desensitized receptor state resistant to further ACh binding, producing flaccid paralysis [2]. Its action terminates primarily via rapid hydrolysis by plasma butyrylcholinesterase [2].
Nondepolarizing Agents: This diverse class acts as competitive antagonists. They bind reversibly to one or both α-subunits of nAChRs without inducing channel opening, thereby preventing ACh binding and subsequent depolarization. Paralysis ensues without prior fasciculations [2] [3]. Nondepolarizing NMBAs are further subclassified by chemical structure and duration of action:
Benzylisoquinoliniums: More accurately termed bisbenzyltetrahydroisoquinolinium agents. Includes tubocurarine, metocurine, atracurium, cisatracurium, mivacurium, and doxacurium chloride. These feature tetrahydroisoquinolinium moieties linked by ester chains [3] [4].
Duration Classification:
The neuromuscular junction comprises three key elements: the presynaptic nerve terminal storing ACh vesicles, the synaptic cleft containing acetylcholinesterase (AChE), and the postsynaptic membrane densely populated with mature (adult) nAChRs. Nondepolarizing NMBAs compete with ACh specifically at the α-subunits of these postsynaptic receptors. Their binding stabilizes the receptor in a closed (non-conducting) state. The degree of blockade depends on the relative concentrations of NMBA versus ACh and the agent's affinity for the receptor [2] [3]. Antagonism (reversal) is achieved pharmacologically by increasing synaptic ACh concentration using acetylcholinesterase inhibitors (e.g., neostigmine, edrophonium), which out-competes the NMBA for receptor binding [1] [3].
Table 2: Classification of Common Nondepolarizing NMBAs
Chemical Class | Short-Acting | Intermediate-Acting | Long-Acting |
---|---|---|---|
Aminosteroids | - | Vecuronium, Rocuronium | Pancuronium |
Benzylisoquinoliniums (Bisbenzyltetrahydroisoquinoliniums) | Mivacurium | Atracurium, Cisatracurium | Doxacurium Chloride, Tubocurarine |
Doxacurium chloride (chemical name: bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl] propyl] butanedioate dichloride; molecular weight: 1106.14 g/mol) is a symmetric long-acting nondepolarizing NMBA belonging to the bisbenzyltetrahydroisoquinolinium diester structural class [3] [4]. Its molecular symmetry arises from being a diester of succinic acid linking two identical tetrahydroisoquinolinium moieties, each featuring a 1-benzyl group with multiple methoxy substituents. The commercial product consists of three stereoisomers: a meso form (R,S-S,R) and an enantiomeric pair (R,S-R,S and S,R-S,R) [4].
Its primary pharmacological distinction lies in its exceptional potency and prolonged duration. The ED95 (dose producing 95% twitch depression of the adductor pollicis muscle) is approximately 0.03 mg/kg under balanced anesthesia (thiopental/nitrous oxide/fentanyl), making it 2.5-3 times more potent than pancuronium and 10-12 times more potent than metocurine [1] [3] [5]. Clinically effective blockade (time to 25% recovery of control twitch height) lasts approximately 100 minutes after a standard intubating dose of 0.05 mg/kg (2xED95) and extends beyond 160 minutes with 0.08 mg/kg (3xED95) [1] [5]. This positions it firmly within the long-acting category.
A critical pharmacodynamic advantage is its minimal cardiovascular and histaminic effects. Unlike earlier benzylisoquinoliniums (e.g., tubocurarine, mivacurium), doxacurium lacks significant histamine-releasing properties, even at doses up to 2.7 times the ED95 (80 µg/kg). Consequently, it does not cause dose-related tachycardia, hypertension, or hypotension, offering superior hemodynamic stability compared to pancuronium (which blocks cardiac muscarinic receptors) or tubocurarine (which releases histamine) [1] [3] [4]. This clean cardiovascular profile was a key design objective and a major clinical advantage.
Table 3: Key Pharmacological Characteristics of Doxacurium Chloride
Property | Value/Characteristic | Significance/Comparison |
---|---|---|
Chemical Class | Bisbenzyltetrahydroisoquinolinium diester | Structural symmetry; minimal metabolism |
Potency (ED95) | ~0.03 mg/kg | 2.5-3x pancuronium; 10-12x metocurine |
Duration (0.05 mg/kg) | ~100 min (clinically effective block) | Classifies as long-acting; longer than vecuronium/rocuronium |
Cardiovascular Effects | No significant HR/MAP changes up to 80 µg/kg | Superior to tubocurarine (histamine) & pancuronium (vagolysis) |
Histamine Release | Undetectable plasma levels at clinical doses | Key advantage over mivacurium/tubocurarine |
Primary Elimination | Renal & biliary (unchanged drug) | Contrasts with atracurium (Hofmann elimination) |
Volume of Distribution | 0.11-0.43 L/kg (healthy adults) | Reflects low tissue distribution |
Plasma Clearance | ~2.66 mL/min/kg (healthy adults) | Low clearance correlates with long duration |
Clinically, doxacurium chloride (marketed as Nuromax®) was indicated for providing skeletal muscle relaxation during surgery and for endotracheal intubation or mechanical ventilation [3] [5]. Its primary niche resided in lengthy surgical procedures where its prolonged effect was advantageous and its hemodynamic stability was paramount. However, its clinical utilization declined relative to other agents primarily due to its very long duration of action, which limited flexibility, and the subsequent introduction of shorter-acting alternatives like cisatracurium and rocuronium offering comparable stability. The launch of mivacurium (a shorter-acting benzylisoquinolinium) shortly after doxacurium further diminished its adoption, despite mivacurium's propensity for histamine release [4]. Nevertheless, doxacurium chloride remains a pharmacologically significant agent, exemplifying the successful engineering of a potent, long-acting NMBA with an exceptional cardiovascular profile derived from its unique bisbenzyltetrahydroisoquinolinium structure and negligible histamine release [1] [3] [4].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6